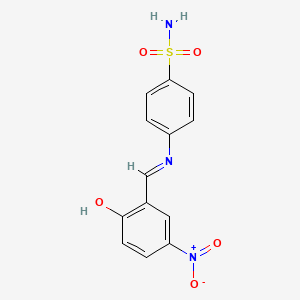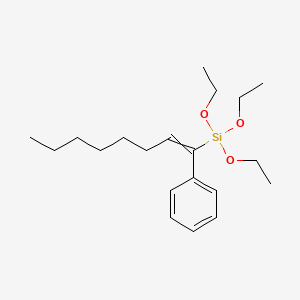
3-Ethyl-2,2,3-trimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,2,3-trimethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is known for its unique structural arrangement, which contributes to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3-trimethylpentane can be achieved through various organic synthesis methods. One common approach involves the alkylation of isobutane with ethylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under high pressure and moderate temperature conditions to facilitate the formation of the desired branched alkane .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This process allows for the efficient conversion of complex hydrocarbon mixtures into specific branched alkanes, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,2,3-trimethylpentane primarily undergoes reactions typical of alkanes, such as:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine, bromine) under UV light to form haloalkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens and UV light.
Cracking: Requires high temperature and pressure, often in the presence of a catalyst.
Major Products
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller hydrocarbons such as ethylene, propylene, and butanes.
Aplicaciones Científicas De Investigación
3-Ethyl-2,2,3-trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,2,3-trimethylpentane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and the types of products formed .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with a similar structure but different branching pattern.
2,3,3-Trimethylpentane: Similar in structure but with different positions of the methyl groups.
2,2,3-Trimethylpentane: Another isomer with a different arrangement of the methyl groups.
Uniqueness
3-Ethyl-2,2,3-trimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. This distinct structure makes it valuable for studying the effects of branching on alkane behavior and reactivity .
Propiedades
Número CAS |
52897-17-3 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
3-ethyl-2,2,3-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-10(6,8-2)9(3,4)5/h7-8H2,1-6H3 |
Clave InChI |
AJDIFHIHSYVDGP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


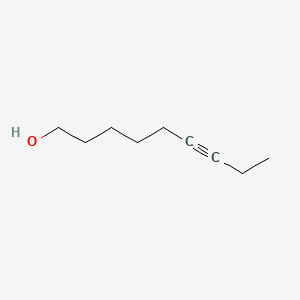
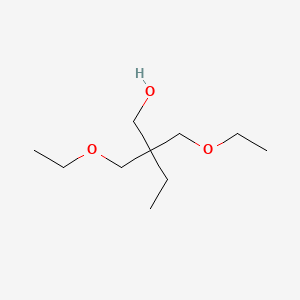
![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
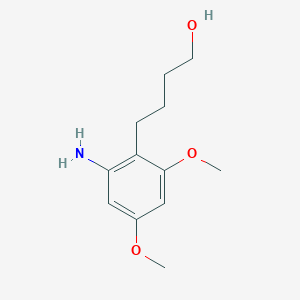
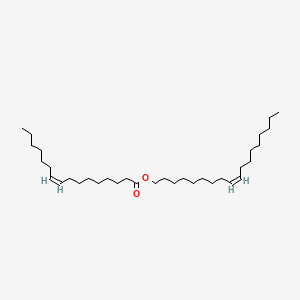
![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
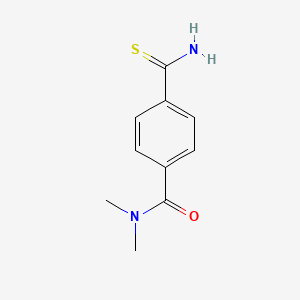
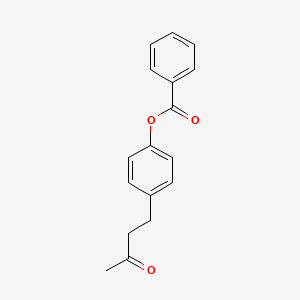

![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)
